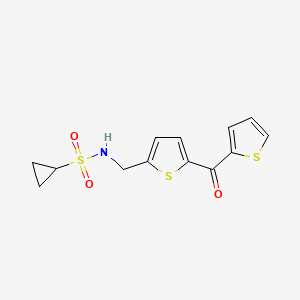

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide” is a chemical compound . Thiophene-based analogs, like this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

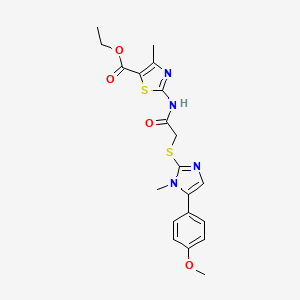

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of “this compound” would be based on this basic thiophene structure .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Biocatalysis in Drug Metabolism

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide, as part of biaryl-bis-sulfonamide compounds, has been studied for its potential in drug metabolism, specifically as an AMPA receptor potentiator. Biocatalysis, utilizing Actinoplanes missouriensis, has been demonstrated to produce mammalian metabolites of such compounds, facilitating the structural characterization of drug metabolites. This approach supports the identification and quantification of drug metabolites in clinical investigations, highlighting its relevance in the development of therapeutic agents (Zmijewski et al., 2006).

Advancements in Carbonic Anhydrase Inhibition

Research into sulfonamide compounds, which include structures similar to this compound, has significantly contributed to the development of new cerebrovasodilators. These compounds exhibit selective inhibition of carbonic anhydrase enzymes, presenting a promising avenue for the treatment of conditions like glaucoma and epilepsy. The exploration of these sulfonamides underscores their potential in medical science for creating more effective and targeted therapies (Barnish et al., 1981).

Electrochemical Capacitor Applications

The study of electroactive polymers related to thiophene compounds, akin to this compound, has opened new doors in the development of electrochemical capacitors. These materials demonstrate significant potential in energy storage technologies, offering high energy and power densities essential for the advancement of capacitors. Such research is instrumental in pushing the boundaries of material science to meet the growing demand for efficient energy storage solutions (Ferraris et al., 1998).

Contribution to Sulfonamide Chemistry

The exploration of sulfonamide derivatives, including structures related to this compound, has provided valuable insights into their antimicrobial properties. This research is crucial for the synthesis of new heterocyclic compounds, aiming to address the challenge of microbial resistance by developing more effective antimicrobial agents. The findings from such studies are vital for the pharmaceutical industry, guiding the design and synthesis of novel drugs with enhanced efficacy and safety profiles (Darwish et al., 2014).

Mechanism of Action

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are known to be effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiophene derivatives act as serotonin antagonists, used in the treatment of Alzheimer’s .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic properties .

Properties

IUPAC Name |

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S3/c15-13(11-2-1-7-18-11)12-6-3-9(19-12)8-14-20(16,17)10-4-5-10/h1-3,6-7,10,14H,4-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHZZQPHYCTUJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)

![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)

![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)

![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)

![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)